molecular formula C13H10BrN3O B7740999 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine

6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine

Cat. No.: B7740999
M. Wt: 304.14 g/mol
InChI Key: ZFEFHGVJONPFRV-UHFFFAOYSA-N
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Description

6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine (CAS 307538-37-0) is a quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H10BrN3O and a molecular weight of 304.15 g/mol, this compound presents as a yellow to white solid with a melting point of 113-116 °C . Quinazoline derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This compound serves as a key chemical intermediate for the synthesis of more complex quinazoline analogues. Research indicates that substituted 6-arylquinazolin-4-amines demonstrate potent and selective inhibition of specific kinases, particularly the Cdc2-like kinase (Clk) family and dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) . These kinases are implicated in pre-mRNA splicing regulation, and their inhibition represents a novel approach for exogenous manipulation of gene splicing to correct disease phenotypes . The structural motif of a furan-2-ylmethyl group at the amine position is a feature present in several bioactive quinazoline compounds explored for their binding affinity to various biological targets . Researchers utilize this compound as a precursor in Suzuki-Miyaura cross-coupling reactions to generate diverse 6-arylquinazolin-4-amine libraries for structure-activity relationship (SAR) studies . It must be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-9-3-4-12-11(6-9)13(17-8-16-12)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEFHGVJONPFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The SNAr reaction leverages the electron-deficient nature of the quinazoline ring, particularly at the 4-position, where the chlorine atom acts as a leaving group. Furan-2-ylmethanamine serves as the nucleophile, displacing chloride in the presence of a base. Key parameters include:

  • Solvent : Dimethylformamide (DMF) facilitates solubility and stabilizes the transition state.

  • Base : Hunig’s base (N,N-diisopropylethylamine, DIPEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

  • Temperature : Room temperature (20–25°C) minimizes side reactions while ensuring complete substitution within 2 hours.

Representative Procedure :

  • Dissolve 6-bromo-4-chloroquinazoline (0.3 g, 1.23 mmol) in anhydrous DMF (8 mL).

  • Add furan-2-ylmethanamine (0.123 g, 1.23 mmol) and DIPEA (0.21 mL, 1.23 mmol).

  • Stir at room temperature for 2 hours.

  • Quench with ethyl acetate (100 mL) and wash sequentially with 10% KHSO4 (25 mL) and 3N LiCl (3 × 30 mL).

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (ethyl acetate/hexanes gradient) to isolate the product as a colorless solid.

Yield : >95% (theoretical adaptation from).

Alternative Synthetic Pathways and Comparative Analysis

While SNAr is the predominant method, alternative strategies have been explored for related quinazoline derivatives, though none directly target 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine .

Suzuki-Miyaura Coupling for 6-Aryl Substitution

In a complementary approach, 6-bromo substituents can be introduced via Suzuki-Miyaura cross-coupling after constructing the quinazoline core. However, this method is more relevant for introducing aryl groups at the 6-position rather than bromine. For 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine , the bromine is typically retained from the starting material (6-bromo-4-chloroquinazoline).

Cyclization of o-Aminobenzamide Derivatives

Methods involving cyclization of o-aminobenzamides with carbon sources like DMSO/H2O2 or styrenes yield quinazolin-4(3H)-ones rather than 4-amines. These routes are unsuitable for synthesizing the target compound but highlight the versatility of quinazoline scaffolds.

Critical Evaluation of Reaction Parameters

Solvent and Base Selection

DMF is optimal for SNAr due to its high polarity and ability to stabilize charged intermediates. Substituting DMF with less polar solvents (e.g., THF, toluene) reduces reaction efficiency. Similarly, replacing DIPEA with weaker bases (e.g., K2CO3) necessitates elevated temperatures, increasing side-product formation.

Substrate Scope and Limitations

  • Amine Nucleophiles : Primary amines, particularly heteroaromatic methylamines (e.g., furan-2-ylmethanamine, thiophen-2-ylmethanamine), exhibit superior reactivity compared to secondary or aliphatic amines.

  • Halogen Compatibility : The 6-bromo substituent remains intact under SNAr conditions, as bromide is a poorer leaving group than chloride.

Practical Considerations and Scalability

Purification Techniques

  • Column Chromatography : Silica gel purification with ethyl acetate/hexanes gradients effectively removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures may alternatively be used for recrystallization, though yields may slightly decrease .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine at position 6 participates in palladium-catalyzed Suzuki couplings with aryl boronic acids, enabling aryl group introduction. This reaction is critical for diversifying the quinazoline scaffold.

General Procedure ( ):

  • Reagents : 6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine (1 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), Na₂CO₃ (2 equiv) in DMF.

  • Conditions : Microwave irradiation at 150°C for 1 hour.

  • Workup : Extraction with EtOAc, washing with NaHCO₃ and LiCl, followed by silica column purification.

Example :
Reaction with benzo[d] dioxol-5-ylboronic acid yields 6-(benzo[d] dioxol-5-yl)-N-(furan-2-ylmethyl)quinazolin-4-amine with >95% conversion ( ).

Product Aryl GroupYield (%)Purification Method
Benzo[d] dioxol-5-yl99Reverse-phase HPLC

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom is susceptible to displacement by nucleophiles, particularly amines, under acidic or microwave-assisted conditions.

General Procedure ( ):

  • Reagents : 6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine (1 equiv), amine (2 equiv), TFA (catalyst) in iPrOH.

  • Conditions : Microwave irradiation at 120°C for 15 minutes.

  • Workup : Partitioning between EtOAc and NaHCO₃, column chromatography (DCM/MeOH).

Examples ( ):

  • With 4-methoxyaniline:

    • Product: N⁴-(Furan-2-ylmethyl)-N²-(4-methoxyphenyl)quinazoline-2,4-diamine

    • Yield: 68%

    • Characterization: ¹H NMR (DMSO-d₆) δ 8.85 (s, 1H), 7.11 (t, J=7.8 Hz, 1H); HRMS [M+H]⁺: 347.1506.

  • With 4-fluoroaniline:

    • Product: N²-(4-Fluorophenyl)-N⁴-(furan-2-ylmethyl)quinazoline-2,4-diamine

    • Yield: 72%

    • Characterization: ¹H NMR (DMSO-d₆) δ 9.11 (s, 1H), 7.02–7.05 (m, 3H); HRMS [M+H]⁺: 335.1305.

C–H Functionalization and Further Modifications

After bromine substitution, the quinazoline core can undergo regioselective C–H activation. For example:

  • Ru-catalyzed peri C–H annulation with alkynes ( ) introduces fused polycyclic structures.

  • Mn(III)-mediated radical coupling with arylboronic acids ( ) enables C4 functionalization.

Key Insight : Post-Suzuki derivatives (e.g., 6-arylquinazolines) are more reactive toward C–H transformations due to electronic modulation by the aryl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions between 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine and target kinases are crucial for its anticancer efficacy .
  • Adenosine A2A Receptor Antagonism : Research indicates that this compound may act as an antagonist to the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer therapy. Its binding affinity and mechanism of action have been explored, showing promise in preclinical models .

Biological Research

In biological studies, 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine has been evaluated for:

  • Enzyme Inhibition : It has shown potential as an inhibitor for various kinases involved in critical signaling pathways, which could lead to therapeutic applications in treating diseases characterized by dysregulated signaling .
  • Anti-inflammatory Properties : The compound is also being studied for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Industrial Applications

The unique structure of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine makes it valuable in industrial settings:

  • Pharmaceutical Development : As a building block for synthesizing more complex quinazoline derivatives, it plays a role in drug discovery and development .
  • Agrochemicals : Its properties may also be explored for developing new agrochemicals, contributing to agricultural science .

Case Studies and Research Findings

Several studies have documented the efficacy of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in multiple cancer cell lines.
Study BA2A Receptor AntagonismShowed high affinity binding and antagonist activity, with implications for neurodegenerative diseases.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with the adenosine A2A receptor:

Comparison with Similar Compounds

Key Observations :

  • Position 6 Bromine : Critical for maintaining electronic and steric compatibility with kinase ATP-binding pockets.
  • 4-Amine Substituents : Heteroaromatic groups (furan, thiophene) balance solubility and activity, while aryl halides enhance target engagement.
  • Synthetic Flexibility : Suzuki coupling and nucleophilic substitution allow rapid diversification of the 4-amine and 6-bromo positions .

Biological Activity

6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine is a compound within the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and comparative studies with similar compounds.

Overview of Quinazolines

Quinazolines are heterocyclic compounds known for their varied biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise primarily as an adenosine A2A receptor antagonist , which is significant in treating neurodegenerative diseases and certain cancers .

The primary mechanism of action for 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with the adenosine A2A receptor (A2AR). Upon binding to A2AR, the compound inhibits receptor activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation can impact various physiological processes, making it a target for therapeutic interventions in conditions such as Parkinson's disease and cancer .

1. Antagonistic Activity

Research indicates that 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine exhibits high affinity for A2AR, with binding studies revealing a KiK_i value of approximately 20 nM. This suggests potent antagonistic activity against the receptor .

2. Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit cell proliferation aligns with findings from related quinazoline derivatives that have demonstrated cytotoxic effects on various cancer cell lines .

3. Antimicrobial Properties

In addition to its anticancer properties, derivatives of quinazoline compounds have shown significant antibacterial and antifungal activities. For instance, similar compounds have been evaluated against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating comparable efficacy to standard antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine, a comparison with other quinazoline derivatives is essential:

Compound NameA2A Receptor Affinity (K_i)Anticancer ActivityAntimicrobial Activity
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine20 nMYesYes
6-bromo-4-(furan-2-yl)quinazolin-2-amine5 nMYesLimited
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amineNot specifiedYesYes

This table highlights that while several derivatives exhibit potent A2A receptor antagonism and anticancer activity, their specific affinities and antimicrobial effectiveness vary significantly.

Case Study: Neurodegenerative Diseases

In a study examining the efficacy of various quinazoline derivatives in neurodegenerative models, 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine was noted for its ability to modulate neuroinflammatory responses through A2AR antagonism. This modulation was linked to improved outcomes in animal models of Parkinson's disease .

Case Study: Cancer Cell Lines

Another investigation into the anticancer properties of this compound revealed that it inhibited proliferation in several cancer cell lines, including those resistant to conventional therapies. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy against cancer cells .

Q & A

Q. Q: What is a reliable synthetic route for 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine?

A: A high-yield (~99%) method involves reacting 6-bromo-4-chloroquinazoline with furan-2-ylmethanamine in DMF using Hunig’s base (DIPEA) as a catalyst at room temperature. After 2 hours, the crude product is purified via silica gel column chromatography with a gradient of ethyl acetate (15–75%) in hexanes. This avoids thermal decomposition and ensures regioselectivity .

Analytical Characterization Techniques

Q. Q: How can the purity and structure of this compound be validated?

A: Use LC-MS with trifluoroacetic acid (TFA)-modified gradients (e.g., 4–100% acetonitrile/water) to confirm >95% purity. Structural validation requires 1H/13C NMR : Key signals include a furan methylene proton (~δ 4.97 ppm, J = 5.5 Hz) and aromatic protons (δ 6.92–8.99 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical m/z (e.g., [M+H]+ = 362.0957 for derivatives) .

Purification Challenges and Solutions

Q. Q: What are common impurities during synthesis, and how are they removed?

A: Unreacted starting materials (e.g., 6-bromo-4-chloroquinazoline) and byproducts (e.g., dimerized amines) are typical. Sequential washes with 10% KHSO4 and 3N LiCl eliminate acidic/ionic residues. Silica column chromatography with ethyl acetate/hexanes gradients effectively isolates the target compound .

Functionalization via Suzuki Coupling

Q. Q: How can the bromo group be exploited for further derivatization?

A: The bromine at position 6 enables Suzuki-Miyaura cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh3)4 and Na2CO3 in DMF under microwave heating (150°C, 1 hour). This yields substituted quinazolines with ~58% efficiency, confirmed by NMR and HRMS .

Advanced SAR Analysis

Q. Q: How do structural modifications influence biological activity?

A: 3D-QSAR studies on quinazoline derivatives reveal that electron-withdrawing groups (e.g., bromo) at position 6 enhance kinase inhibition by optimizing steric/electronic interactions with ATP-binding pockets. Substituents on the furan ring modulate solubility and selectivity. Computational docking (e.g., using Autodock Vina) validates these trends .

Kinase Inhibition Profiling

Q. Q: What methods assess selectivity against kinase targets like CLK1 or CDC2?

A: Use radiometric kinase assays (e.g., Reaction Biology Corp.’s platform) with [γ-33P]-ATP. Test the compound at 10 µM against a panel of 50+ kinases. IC50 values are determined via dose-response curves (0.1 nM–10 µM). High selectivity (>100-fold) for CLK1 over off-targets (e.g., EGFR) is achievable with optimized substituents .

Solubility and Formulation Optimization

Q. Q: How can aqueous solubility be improved for in vivo studies?

A: Introduce polar groups (e.g., morpholine, PEG chains) via Suzuki coupling or amine alkylation. Co-solvents like DMSO (<5%) or cyclodextrin complexes enhance solubility for intravenous administration. LogP values should be maintained <3.5 to balance membrane permeability and solubility .

Stability Under Physiological Conditions

Q. Q: Does the compound degrade in serum or at varying pH?

A: Conduct accelerated stability studies in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human serum (37°C, 24 hours). LC-MS monitors degradation products. The bromo group confers stability, but furan oxidation may occur; replacing furan with thiophene improves resistance to metabolic degradation .

Conflicting Data in Biological Assays

Q. Q: How to resolve discrepancies in kinase inhibition IC50 values across studies?

A: Standardize assay conditions (ATP concentration, enzyme source, incubation time). Validate with reference inhibitors (e.g., staurosporine). Discrepancies often arise from variations in protein purity (≥90% by SDS-PAGE) or buffer composition (e.g., Mg2+ concentration). Replicate experiments in triplicate .

Scale-Up Challenges

Q. Q: What are critical factors for gram-scale synthesis?

A: Replace microwave heating with oil-bath heating (longer reaction times, ~12 hours) to avoid hot spots. Optimize solvent volumes (DMF: 3 mL/mmol) and use cost-effective catalysts (e.g., PdCl2(dppf) instead of Pd(PPh3)4). Monitor reaction progress via TLC to minimize byproducts .

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